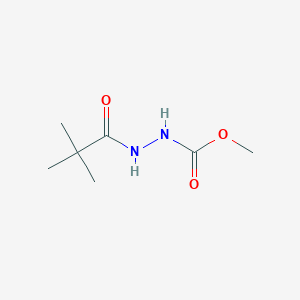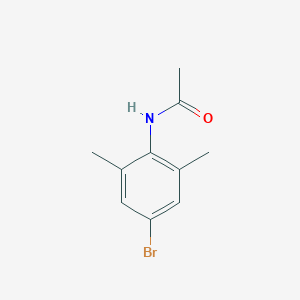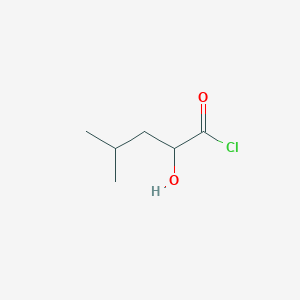
2-Hydroxy-4-methylpentanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4-methylpentanoyl chloride, also known as HMPC, is a chemical compound that belongs to the class of acyl chlorides. It is commonly used in the field of organic chemistry as a reagent for the synthesis of various compounds. HMPC is a colorless liquid with a pungent odor and is highly reactive due to the presence of a reactive chlorine atom.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-4-methylpentanoyl chloride involves the reaction of the chlorine atom with the nucleophilic group of the substrate. The reaction results in the formation of an acyl chloride intermediate, which can undergo further reactions to form various compounds.
Effets Biochimiques Et Physiologiques
2-Hydroxy-4-methylpentanoyl chloride has no known biochemical or physiological effects as it is primarily used as a reagent in organic synthesis. However, it is important to handle 2-Hydroxy-4-methylpentanoyl chloride with care due to its highly reactive nature and potential hazards.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-Hydroxy-4-methylpentanoyl chloride as a reagent in organic synthesis is its high reactivity, which allows for the efficient synthesis of various compounds. However, 2-Hydroxy-4-methylpentanoyl chloride is highly corrosive and can pose a significant hazard if not handled properly. It is important to use appropriate protective equipment, such as gloves and goggles, when working with 2-Hydroxy-4-methylpentanoyl chloride.
Orientations Futures
For the use of 2-Hydroxy-4-methylpentanoyl chloride include the development of new synthetic routes and applications in other fields.
Méthodes De Synthèse
The synthesis of 2-Hydroxy-4-methylpentanoyl chloride involves the reaction of 2-hydroxy-4-methylpentanoic acid with thionyl chloride. The reaction takes place in the presence of a catalyst such as pyridine and results in the formation of 2-Hydroxy-4-methylpentanoyl chloride and hydrogen chloride gas. The reaction can be represented as follows:
2-Hydroxy-4-methylpentanoic acid + Thionyl chloride → 2-Hydroxy-4-methylpentanoyl chloride + Hydrogen chloride gas
Applications De Recherche Scientifique
2-Hydroxy-4-methylpentanoyl chloride is widely used in the field of organic chemistry as a reagent for the synthesis of various compounds. It is used as a starting material for the synthesis of amides, esters, and other functionalized compounds. 2-Hydroxy-4-methylpentanoyl chloride is also used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Propriétés
Numéro CAS |
117485-99-1 |
|---|---|
Nom du produit |
2-Hydroxy-4-methylpentanoyl chloride |
Formule moléculaire |
C6H11ClO2 |
Poids moléculaire |
150.6 g/mol |
Nom IUPAC |
2-hydroxy-4-methylpentanoyl chloride |
InChI |
InChI=1S/C6H11ClO2/c1-4(2)3-5(8)6(7)9/h4-5,8H,3H2,1-2H3 |
Clé InChI |
UEKXMNUYHPMBAH-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)Cl)O |
SMILES canonique |
CC(C)CC(C(=O)Cl)O |
Synonymes |
Pentanoyl chloride, 2-hydroxy-4-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-Oxopropyl)-5-[11-hydroxy-6-oxo-11-[[tetrahydro-5-(1-hydroxytridecyl)furan]-2-yl]undecyl]dihydro](/img/structure/B38568.png)
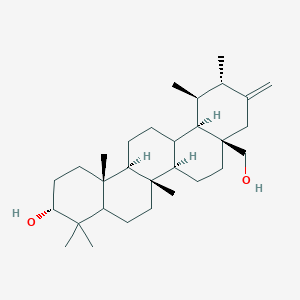
![Cyclopenta[b]pyrrole-1(2H)-carboxaldehyde, 3,3a,6,6a-tetrahydro-2-methyl-(9CI)](/img/structure/B38570.png)

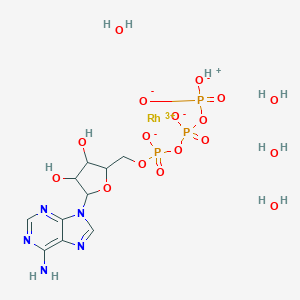
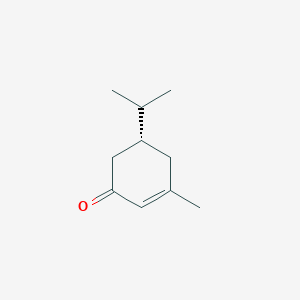
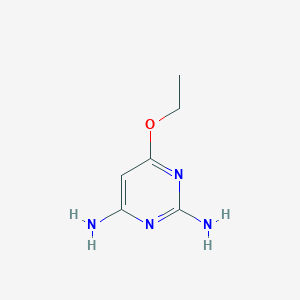
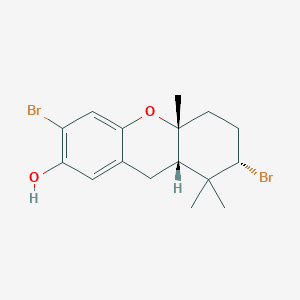
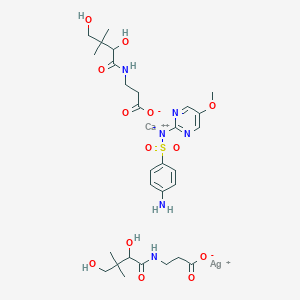
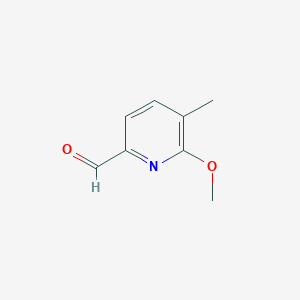
![(2S)-2-amino-N-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-N-[2-[[(Z)-2-(6-bromo-1H-indol-3-yl)ethenyl]amino]acetyl]-3-(3,4-dihydroxyphenyl)propanamide](/img/structure/B38593.png)
